

The H Disaccharide: A Cornerstone of Immunohematology and Beyond

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An In-depth Technical Guide on its Discovery, Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood group H antigen, a seemingly simple disaccharide, forms the fundamental building block for the ABO blood group system, the most critical system in transfusion medicine. Its discovery, born from the investigation of a rare blood phenotype, unraveled a new layer of complexity in human genetics and glycobiology. This technical guide provides a comprehensive overview of the discovery, biochemical nature, genetic basis, and clinical significance of the H disaccharide. It further details the experimental protocols crucial for its identification and characterization, and presents this information through structured data and visual workflows to support researchers and professionals in the field.

Discovery and Historical Context

The journey to understanding the H antigen began with a clinical puzzle. In 1952, Dr. Y. M. Bhende and his colleagues in Bombay (now Mumbai), India, encountered patients whose red blood cells were not agglutinated by anti-A, anti-B, or anti-A,B sera, initially suggesting they belonged to blood group O.^{[1][2]} However, their serum agglutinated the red blood cells of all ABO phenotypes, including group O.^{[1][3]} This paradoxical finding led to the identification of a new, rare blood type, aptly named the "Bombay phenotype" (Oh).^{[1][2][3]}

Subsequent research by pioneers like Winifred Watkins and Walter Morgan in the 1950s and 60s elucidated the biochemical and genetic basis of this phenomenon.[4][5][6] They established that the Bombay phenotype results from the absence of a precursor substance, which they termed the H antigen.[2][5] This pivotal work revealed that the A and B antigens are not synthesized de novo but are modifications of the H antigen.[3][7][8] Individuals with the Bombay phenotype lack the H antigen and therefore cannot produce A or B antigens, even if they possess the genes for the A and B glycosyltransferases.[1]

Biochemical Structure and Synthesis

The H antigen is a carbohydrate structure present on glycoproteins and glycolipids on the surface of red blood cells and other tissues.[3][9] The minimal requirement for H antigenicity is a terminal disaccharide composed of L-fucose linked to D-galactose (Fuc α 1-2Gal).[3][9]

The synthesis of the H antigen is catalyzed by a specific type of enzyme called an α -1,2-fucosyltransferase.[2][3][10] This enzyme transfers an L-fucose sugar from a donor molecule, guanosine diphosphate-fucose (GDP-fucose), to the terminal galactose of a precursor oligosaccharide chain.[11] There are several types of precursor chains, leading to different types of H antigens, with type 2 chains being predominant on red blood cells.[12][13]

Genetic Basis: The H and Se Loci

The production of the α -1,2-fucosyltransferases responsible for H antigen synthesis is governed by two closely linked genes on chromosome 19: FUT1 (H locus) and FUT2 (Se locus).[1][14]

- FUT1 (H locus): This gene encodes the α -1,2-fucosyltransferase 1 (FUT1), which is primarily expressed in hematopoietic cells and is responsible for the synthesis of the H antigen on red blood cells.[3][12] Individuals with at least one functional FUT1 allele (genotypes HH or Hh) will produce H antigen on their erythrocytes. The Bombay phenotype arises from inheriting two non-functional h alleles (hh genotype), leading to a lack of H antigen on red blood cells. [1][3]
- FUT2 (Se locus): This gene encodes the α -1,2-fucosyltransferase 2 (FUT2), which is expressed in secretory glands.[1][3] This enzyme is responsible for the synthesis of a soluble form of the H antigen found in bodily fluids such as saliva, tears, and milk.[1][2] Individuals

with at least one functional FUT2 allele are known as "secretors" and will have soluble H antigen (and soluble A and/or B antigens if they have the corresponding genes). Individuals with two non-functional se alleles (se/se genotype) are "non-secretors" and do not have soluble H antigen in their secretions.^[1]

Clinical and Biological Significance

The H antigen and its genetic determinants have profound clinical and biological implications.

Foundation of the ABO Blood Group System

The H antigen is the essential precursor for the A and B antigens.^{[3][7][8]} The enzymes encoded by the A and B alleles of the ABO gene, N-acetylgalactosaminyltransferase and D-galactosyltransferase respectively, modify the H antigen by adding a specific sugar to its structure. Individuals with blood group O have unmodified H antigen on their red blood cells.^{[3][8]} The amount of H antigen varies depending on the ABO blood group, with the highest concentration found in group O individuals and the lowest in group A1B individuals.^{[5][8][15]}

The Bombay Phenotype and Transfusion Medicine

Individuals with the Bombay phenotype (hh) lack the H antigen on their red blood cells and, consequently, also lack A and B antigens.^{[1][3]} Their serum contains potent, naturally occurring anti-A, anti-B, and anti-H antibodies.^[16] The presence of anti-H is of major clinical significance. If a person with the Bombay phenotype is transfused with blood from a "universal donor" (group O), which is rich in H antigen, a severe and potentially fatal acute hemolytic transfusion reaction can occur.^{[3][16]} Therefore, individuals with the Bombay phenotype can only receive blood from other individuals with the same rare phenotype.^{[1][3]}

Para-Bombay Phenotype

A related, but distinct, phenotype is the para-Bombay phenotype. In this case, individuals have a weak expression of the H antigen on their red blood cells.^{[3][15]} They may or may not have H antigen in their saliva, depending on their FUT2 genotype.^[3] Their serum typically contains anti-H.

Other Biological Roles

Beyond its role in the ABO blood group system, the H antigen and related fucosylated structures are involved in various biological processes, including cell adhesion and as receptors for microorganisms.[1]

Quantitative Data

The following tables summarize key quantitative data related to the H antigen.

Table 1: Prevalence of the Bombay (Oh) Phenotype

Population	Estimated Frequency	Citation(s)
India (in and around Mumbai)	1 in 10,000	[3][16]
Europe	1 in 1,000,000	[3]
Taiwan	1 in 8,000	[3]

Table 2: Relative Amount of H Antigen on Red Blood Cells by ABO Phenotype

ABO Phenotype	Relative Amount of H Antigen	Citation(s)
O	Highest	[3][5][8][15]
A2	High	[5][8][15]
B	Intermediate	[5][8][15]
A2B	Intermediate	[5][8][15]
A1	Low	[5][8][15]
A1B	Lowest	[5][8][15]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the identification and characterization of the H antigen and related phenotypes.

Hemagglutination Assay for Blood Group Typing

This is a fundamental serological technique to determine the ABO blood group and the presence of unexpected antibodies.

- Principle: Red blood cells carrying a specific antigen will clump together (agglutinate) when mixed with serum containing the corresponding antibody.[\[16\]](#)
- Materials:
 - Patient's whole blood sample (anticoagulated)
 - Commercially available anti-A, anti-B, and anti-D sera
 - Known A1 and B red blood cells (for reverse typing)
 - Glass slides or microtiter plates
 - Pipettes
 - Centrifuge (for tube method)
- Procedure (Slide Method):
 - Place one drop of anti-A serum and one drop of anti-B serum on separate areas of a clean glass slide.
 - Add one drop of the patient's whole blood to each drop of antiserum.
 - Mix the blood and antiserum using a clean applicator stick for each.
 - Gently rock the slide for two minutes and observe for agglutination.
- Interpretation:
 - Agglutination with anti-A only: Blood group A
 - Agglutination with anti-B only: Blood group B

- Agglutination with both anti-A and anti-B: Blood group AB
- No agglutination with either anti-A or anti-B: Blood group O

Ulex europaeus Lectin Test for H Antigen

The lectin from the gorse plant, *Ulex europaeus*, specifically binds to the L-fucose residue of the H antigen.

- Principle: *Ulex europaeus* lectin will agglutinate red blood cells that possess the H antigen. [\[11\]](#)[\[13\]](#)[\[15\]](#)
- Materials:
 - Patient's red blood cells (washed suspension)
 - Anti-H lectin (*Ulex europaeus* extract)
 - Positive control (Group O red blood cells)
 - Negative control (for Bombay phenotype, if available)
 - Test tubes
 - Centrifuge
- Procedure (Tube Method):
 - Prepare a 2-5% suspension of the patient's washed red blood cells in saline.
 - Place one drop of anti-H lectin into a labeled test tube.
 - Add one drop of the patient's red blood cell suspension to the tube.
 - Mix and centrifuge for 15-30 seconds at 1000g.
 - Gently resuspend the cell button and observe for agglutination.
- Interpretation:

- Agglutination: H antigen is present.
- No agglutination: H antigen is absent (suggestive of Bombay phenotype).

Absorption-Elution Technique

This is a highly sensitive method used to detect weakly expressed antigens on red blood cells or to identify antibodies in a serum sample.

- Principle: Antibodies are first incubated with red blood cells to allow for binding (absorption). Unbound antibodies are washed away. The bound antibodies are then detached from the red blood cells (elution), usually by heating, and the resulting eluate is tested against a panel of known red blood cells to identify the antibody specificity.[\[1\]](#)[\[10\]](#)[\[14\]](#)
- Materials:
 - Patient's red blood cells and serum
 - Panel of known reagent red blood cells
 - Saline
 - Water bath at 56°C
 - Centrifuge
 - Test tubes
- Procedure:
 - Absorption: Incubate the patient's serum with their thoroughly washed red blood cells (or with known red blood cells if identifying an antibody in the serum) at an appropriate temperature to allow antibody binding.
 - Wash the red blood cells extensively with cold saline to remove all unbound antibodies.
 - Elution: Add a small volume of saline or a special eluting solution to the washed red blood cells.

- Incubate the tube in a 56°C water bath for 10 minutes to dissociate the antibodies from the red blood cells.
- Immediately centrifuge the tube at high speed and transfer the supernatant (the eluate) to a clean test tube.
- Testing the Eluate: Test the eluate against a panel of known red blood cells using standard hemagglutination techniques to identify the specificity of the eluted antibody.

Fucosyltransferase Activity Assay

This assay measures the enzymatic activity of fucosyltransferases, such as FUT1 and FUT2.

- Principle: The assay measures the transfer of a radiolabeled or fluorescently tagged fucose from a donor substrate (e.g., GDP-[¹⁴C]fucose) to an acceptor oligosaccharide. The amount of incorporated label is proportional to the enzyme activity.[3]
- Materials:
 - Enzyme source (e.g., cell lysate, purified recombinant enzyme)
 - Acceptor substrate (e.g., a synthetic oligosaccharide with a terminal galactose)
 - Donor substrate (e.g., GDP-[¹⁴C]fucose)
 - Reaction buffer (containing appropriate pH and divalent cations like Mn²⁺)
 - Method for separating the product from the unreacted substrate (e.g., chromatography)
 - Scintillation counter (for radiolabeled assays) or fluorometer (for fluorescent assays)
- Procedure (General):
 - Prepare a reaction mixture containing the enzyme source, acceptor substrate, and reaction buffer.
 - Initiate the reaction by adding the donor substrate (e.g., GDP-[¹⁴C]fucose).
 - Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

- Stop the reaction (e.g., by adding EDTA or by boiling).
- Separate the fucosylated product from the unreacted GDP-fucose using a suitable chromatographic method (e.g., HPLC, ion-exchange chromatography).
- Quantify the amount of radioactivity or fluorescence in the product fraction to determine the enzyme activity.

Anti-H Antibody Titer Measurement

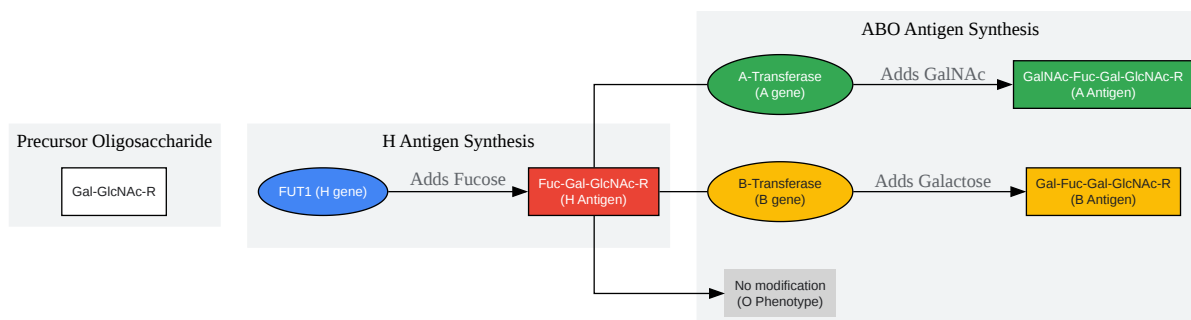
This protocol determines the concentration of anti-H antibodies in a patient's serum.

- Principle: A serial dilution of the patient's serum is prepared and each dilution is tested against group O red blood cells (which are rich in H antigen). The titer is the reciprocal of the highest dilution that causes visible agglutination.[\[17\]](#)[\[18\]](#)
- Materials:
 - Patient's serum
 - Group O red blood cells (as a 2-5% suspension in saline)
 - Saline
 - Test tubes or microtiter plate
 - Pipettes
- Procedure:
 - Label a series of test tubes (e.g., 1 through 10).
 - Add an equal volume of saline to all tubes except the first one.
 - Add the same volume of the patient's serum to the first tube.
 - Perform a serial two-fold dilution by transferring the same volume of serum from the first tube to the second, mixing, then transferring from the second to the third, and so on. Discard the excess volume from the last tube.

- Add an equal volume of the group O red blood cell suspension to each tube.
- Mix and incubate at the appropriate temperature (room temperature or 37°C, depending on the suspected antibody class).
- Centrifuge and examine for agglutination.
- Interpretation: The antibody titer is reported as the reciprocal of the highest dilution of serum that shows a positive agglutination reaction.

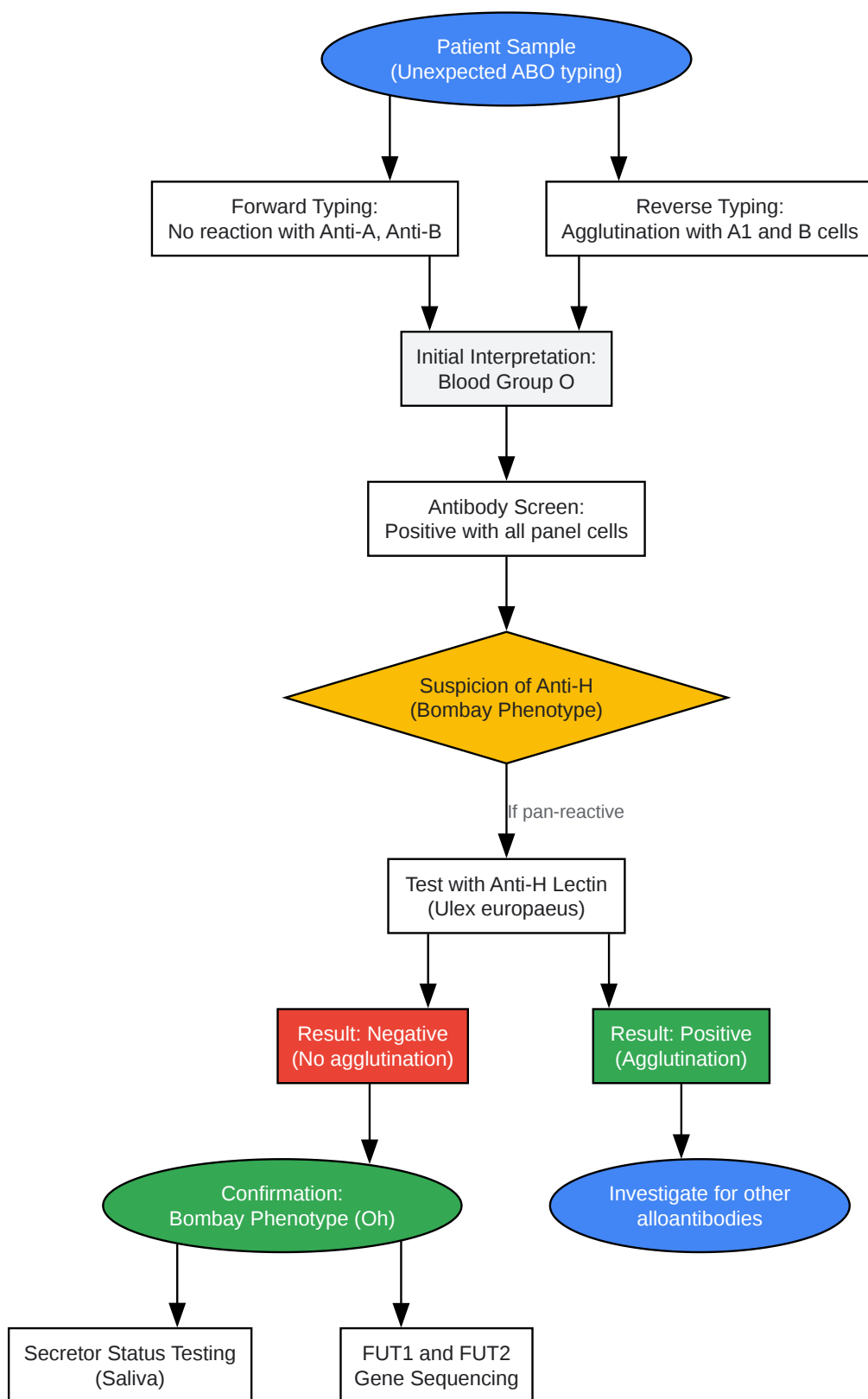
Visualizations

The following diagrams illustrate key concepts related to the H disaccharide.



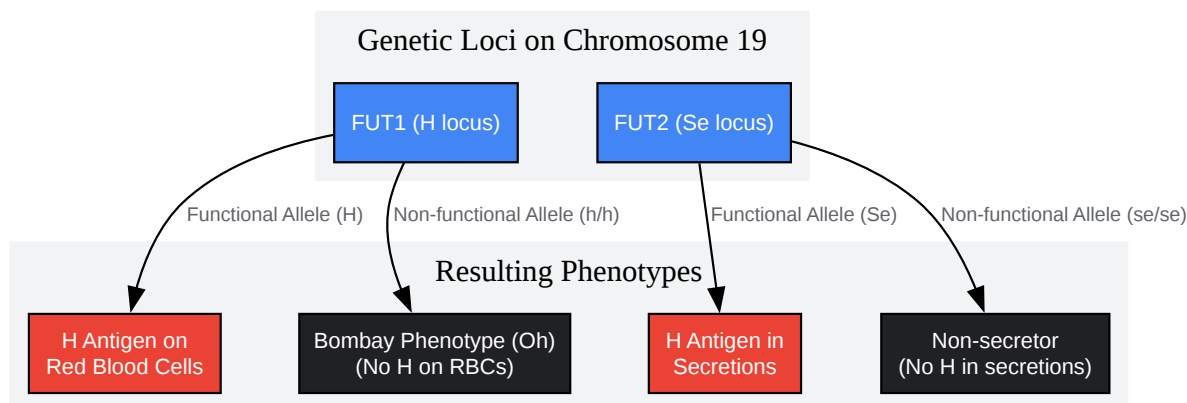
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Caption: Biosynthesis of the H, A, and B blood group antigens.



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Caption: Experimental workflow for the investigation of a suspected Bombay phenotype.



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Caption: Logical relationship between FUT1/FUT2 genes and H antigen expression.

Conclusion

The discovery and characterization of the **blood group H disaccharide** have been instrumental in advancing our understanding of immunohematology, genetics, and glycobiology. From resolving a rare blood typing anomaly to revealing the fundamental biosynthetic pathway of the ABO antigens, the significance of the H antigen cannot be overstated. For researchers and clinicians, a thorough understanding of its properties and the methodologies for its detection is crucial for ensuring patient safety in transfusion medicine and for exploring its broader roles in human health and disease. This guide provides a foundational resource to support these endeavors.

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